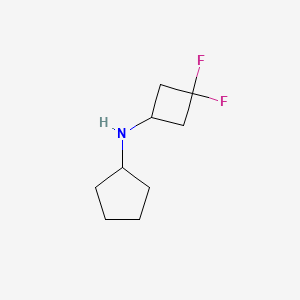
N-(3,3-Difluorocyclobutyl)cyclopentanamine
説明
N-(3,3-Difluorocyclobutyl)cyclopentanamine is a useful research compound. Its molecular formula is C9H15F2N and its molecular weight is 175.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,3-Difluorocyclobutyl)cyclopentanamine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine into organic molecules often enhances their pharmacological properties, including metabolic stability, bioavailability, and selectivity towards biological targets. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.
This compound has the molecular formula CHFN and a molecular weight of approximately 151.16 g/mol. The presence of the difluorocyclobutyl moiety is significant as it influences the compound's interaction with biological systems.
Structural Formula
The structural representation can be summarized as follows:
Fluorinated compounds like this compound often exhibit unique mechanisms of action due to their altered electronic properties. The electronegative fluorine atoms can influence hydrogen bonding and lipophilicity, which may enhance the compound's affinity for specific receptors or enzymes.
Pharmacological Studies
Recent studies have indicated that this compound may act as an inhibitor of certain protein kinases involved in cancer progression. For instance, compounds structurally related to this compound have shown promise in targeting the c-KIT kinase pathway, which is crucial in various malignancies.
Table 1: Summary of Biological Activities
Case Study 1: Anti-Cancer Properties
In a study focusing on anti-cancer agents approved between 2016 and 2020, compounds similar to this compound were evaluated for their efficacy against various cancer types. These studies highlighted the potential for such fluorinated compounds to inhibit tumor growth through targeted action on kinases involved in cancer cell signaling pathways .
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of fluorinated amines. The results suggested that this compound could modulate neurotransmitter systems effectively, thus providing a protective effect against neurodegeneration .
科学的研究の応用
Medicinal Chemistry
N-(3,3-Difluorocyclobutyl)cyclopentanamine is primarily noted for its role as a potential therapeutic agent. Its structure allows it to interact with biological targets effectively, particularly in the context of neurodegenerative diseases and cancer treatment.
Neurodegenerative Diseases
Research indicates that compounds similar to this compound may exhibit properties that inhibit lysine-specific demethylase-1 (LSD1), an enzyme implicated in various neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. LSD1 inhibitors have shown promise in enhancing cognitive function and reducing neuroinflammation, making this compound a candidate for further investigation in treating these conditions .
Cancer Treatment
The compound has also been studied for its potential as an antineoplastic agent. It is believed to modulate gene expression through epigenetic mechanisms, which can be beneficial in the treatment of certain cancers. Inhibiting LSD1 may lead to reactivation of tumor suppressor genes and suppression of oncogenes . This dual action makes it a valuable candidate for cancer therapeutics.
Synthesis and Chemical Properties
The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound's molecular formula is , with a molecular weight of 175.22 g/mol .
Synthetic Pathways
Recent studies have detailed synthetic routes that incorporate difluorocyclobutyl moieties into cyclic amines, enhancing the compound's bioactivity. These methods often involve the use of fluorinated reagents and careful control of reaction conditions to ensure high selectivity and yield .
Therapeutic Efficacy in Animal Models
A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in cognitive function as measured by behavioral tests designed to assess memory and learning capabilities . These findings suggest a potential for this compound in treating cognitive impairments associated with aging and neurodegenerative diseases.
In Vitro Studies on Cancer Cell Lines
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including those derived from breast and prostate cancers. The mechanism appears to involve modulation of histone methylation patterns, leading to altered gene expression profiles conducive to apoptosis in cancer cells .
Data Table: Summary of Applications
特性
IUPAC Name |
N-(3,3-difluorocyclobutyl)cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N/c10-9(11)5-8(6-9)12-7-3-1-2-4-7/h7-8,12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUUOECECHUIMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















